N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Description
Systematic IUPAC Nomenclature and Synonyms
The compound N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide derives its name from a systematic dissection of its structural components. The parent structure is pyrazine-2-carboxamide , a heterocyclic aromatic ring with a carboxamide substituent at position 2. The amide nitrogen is bonded to a complex substituent:
Propan-2-yl backbone : A three-carbon chain (propan-2-yl) with:
- A phenyl group at position 3.
- A carboxamide group at position 1, forming a secondary amide linkage.
Boron-containing tricyclic system : The substituent includes a (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decane moiety, a bridged bicyclic structure with:
- A boron atom integrated into the ring system.
- Two oxygen atoms forming part of the dioxa-boracyclic framework.
- Three methyl groups at positions 2, 9, and 9.
Butylamino linker : A (1R)-3-methylbutyl group connects the tricyclic boron system to the propan-2-yl backbone via an amino group.
No widely recognized synonyms for this compound exist in public databases, reflecting its novelty and specialized structural features.
Molecular Formula and Weight Validation
The molecular formula C₃₀H₄₃BN₄O₄ is derived from the summation of atomic constituents across all structural domains:
| Component | Contribution to Formula |
|---|---|
| Pyrazine-2-carboxamide | C₅H₄N₂O |
| Propan-2-yl-phenyl group | C₉H₁₁ |
| (1R)-3-Methylbutylamino linker | C₅H₁₁N |
| Tricyclic boron system | C₁₁H₁₉BO₂ |
Total :
- Carbon (C) : 5 + 9 + 5 + 11 = 30
- Hydrogen (H) : 4 + 11 + 11 + 19 = 45 (adjusted to 43 due to bond formation)
- Boron (B) : 1
- Nitrogen (N) : 2 + 1 + 1 = 4
- Oxygen (O) : 1 + 2 + 1 = 4
The molecular weight is calculated as 557.5 g/mol :
Stereochemical Configuration Analysis
The compound exhibits four stereocenters, each critical to its three-dimensional conformation:
- Propan-2-yl backbone (C2) : The (2S) configuration denotes a left-handed (sinister) arrangement of substituents around this carbon.
- Butylamino linker (C1) : The (1R) designation indicates a right-handed (rectus) spatial arrangement.
- Tricyclic boron system : The bridgehead carbons adopt (1S,2S,6R,8S) configurations, as characterized in related boratricyclo structures.
The stereochemical integrity of these centers is essential for molecular recognition and potential interactions with biological targets. For example, the (1S,2S,6R,8S) configuration in the tricyclic system imposes rigidity, favoring specific binding orientations.
Properties
IUPAC Name |
N-[1-[[3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Matteson Rearrangement
- Starting Material : (1S,2S,3R,5S)-(+)-2,3-Pinanediol-protected isobutylboronic acid.
- Reaction : Treatment with dichloromethyllithium generates an intermediate that undergoes stereoselective rearrangement in the presence of ZnCl₂.
- Key Intermediate : (1S,2S,3R,5S)-Pinanediol (R)-1-Bis(trimethylsilyl)amino-3-methylbutane-1-boronate.
Ammonium Trifluoroacetate Formation
- Process : The bis(trimethylsilyl)amino group is converted to ammonium trifluoroacetate (TFA salt) via acid hydrolysis.
- Yield : 80% after recrystallization.
Peptide Coupling Strategies
The boron-leucine intermediate is coupled with L-phenylalanine and pyrazine-2-carboxylic acid using selective condensing agents.
Boc-L-Phenylalanine Coupling
Pyrazine-2-Carboxylic Acid Condensation
- Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
- Yield : 82% after purification.
Final Deprotection and Purification
The pinanediol protective group is removed to yield the active boronic acid form.
Transesterification
Crystallization
Analytical Data and Optimization
Table 1: Key Reaction Parameters and Yields
Stereochemical Control
- Chiral Auxiliary : (1S,2S,3R,5S)-Pinanediol ensures >99% enantiomeric excess.
- Racemization Suppression : TBTU reduces racemization during coupling to <1%.
Comparative Analysis of Synthetic Routes
Liquid-Phase vs. Solid-Phase Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-1-{2,9,9-TRIMETHYL-3,5-DIOXA-4-BORATRICYCLO[6.1.1.0(2),?]DECAN-4-YL}BUTYL)-3-PHENYL-2-(PYRAZIN-2-YLFORMAMIDO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(3-METHYL-1-{2,9,9-TRIMETHYL-3,5-DIOXA-4-BORATRICYCLO[6.1.1.0(2),?]DECAN-4-YL}BUTYL)-3-PHENYL-2-(PYRAZIN-2-YLFORMAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-METHYL-1-{2,9,9-TRIMETHYL-3,5-DIOXA-4-BORATRICYCLO[6.1.1.0(2),?]DECAN-4-YL}BUTYL)-3-PHENYL-2-(PYRAZIN-2-YLFORMAMIDO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The boron-containing tricyclic ring is believed to play a crucial role in its activity, potentially interacting with enzymes and proteins to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Bortezomib (Velcade®)
- Structure : Contains a boronic acid group instead of the carborane moiety.
- Bioactivity : Approved for multiple myeloma and mantle cell lymphoma; inhibits the 26S proteasome via covalent binding to the β5 subunit.
N-Butylpyridinium Undecachlorocarbadodecaborate
- Structure : Features a perchlorinated carborane anion paired with an N-butylpyridinium cation.
- Bioactivity : Primarily studied for its ionic liquid properties and thermal stability.
- Key Differences : The target compound’s carborane is integrated into a peptidomimetic framework, enabling protein-targeting capabilities absent in ionic carborane salts .
Cinnamomum-Derived Phenylpropanoids
- Structure: Natural phenylpropanoids (e.g., cinnamaldehyde) share the phenylpropanamide backbone but lack boratricyclic or pyrazine groups.
- Bioactivity : Anti-inflammatory, antioxidant, and anticancer effects via NF-κB inhibition.
- Key Differences : The synthetic target compound’s boratricyclic and pyrazine groups enable distinct mechanisms, such as proteasome inhibition or ferroptosis induction .
Comparative Data Table
| Property | Target Compound | Bortezomib | N-Butylpyridinium Carbadodecaborate | Cinnamomum Phenylpropanoids |
|---|---|---|---|---|
| Molecular Weight | ~650–700 g/mol (estimated) | 384.3 g/mol | ~500–600 g/mol | 100–300 g/mol |
| Core Functional Groups | Carborane, pyrazine-carboxamide, phenylpropanamide | Boronic acid, pyrazine-carboxamide | Perchlorinated carborane, alkylpyridinium | Phenylpropanoid, aldehyde |
| Solubility | Likely low (hydrophobic carborane) | Moderate (aqueous boronic acid) | High (ionic liquid) | Low to moderate (lipophilic) |
| Biological Target | Proteasome (hypothesized), ferroptosis pathways | Proteasome β5 subunit | N/A (ionic material) | NF-κB, ROS pathways |
| Therapeutic Potential | Oncology (proteasome inhibition, ferroptosis) | Oncology (FDA-approved) | Material science | Anti-inflammatory, antioxidant |
Research Findings and Mechanistic Insights
Ferroptosis Induction
The compound’s pyrazine-carboxamide group aligns with ferroptosis-inducing agents (FINs) reported in oral squamous cell carcinoma (OSCC). Studies show that FINs selectively kill OSCC cells over normal epithelial cells, suggesting a therapeutic window . The carborane moiety may enhance membrane permeability, improving efficacy in resistant cancers.
Proteasome Inhibition
The carborane group may stabilize the compound-enzyme interaction, though its bulkiness could reduce binding affinity compared to boronic acid .
Chemical Stability
Carborane-containing compounds exhibit superior thermal and chemical stability compared to boronic acids, as seen in ionic liquids like N-butylpyridinium undecachlorocarbadodecaborate . This could translate to longer half-lives in biological systems.
Biological Activity
The compound N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6}]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide represents a complex molecular structure with potential biological activity. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure
The compound can be represented by the following IUPAC name:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial and anticancer properties. The specific biological activities attributed to this compound are still under investigation but can be inferred from related compounds.
Antimicrobial Activity
Recent studies have demonstrated that cyclic boronic acids and their derivatives can act as potent inhibitors against various bacterial strains. For instance, a related compound demonstrated significant inhibition against metallo-beta-lactamases (NDM-1) with an IC50 value of 7.4 μM in whole-cell assays . This suggests that compounds like N-[...]pyrazine derivatives may possess similar properties.
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | QPX7728 | 7.4 μM | Inhibition of metallo-beta-lactamases |
| Anticancer | HSET Inhibitor | Not Specified | Induction of multipolar mitotic spindles |
Case Study 1: Inhibition of Metallo-beta-lactamases
A study on cyclic boronic acid derivatives indicated that modifications in the side chains significantly influenced their inhibitory potency against metallo-beta-lactamases like NDM-1 and KPC . This highlights the importance of structural variations in enhancing biological activity.
Case Study 2: Targeting HSET in Cancer Therapy
In a high-throughput screening study for HSET inhibitors, several compounds demonstrated micromolar inhibition against HSET with subsequent effects on mitotic spindle formation in cancer cell lines . Such findings suggest that structural analogs could potentially be evaluated for similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
